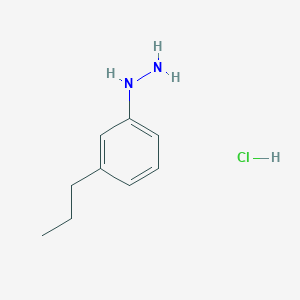

(3-propylphenyl)hydrazine Hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (3-propylphenyl)hydrazine hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for organic compounds containing both aromatic and hydrazine functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is documented as "this compound," which accurately reflects the structural arrangement and salt formation. Alternative systematic names include "1-(3-propylphenyl)hydrazine hydrochloride" and "hydrazine, (3-propylphenyl)-, monohydrochloride," demonstrating the flexibility within nomenclature conventions while maintaining structural clarity.

The nomenclature system systematically identifies the core structural components, beginning with the phenyl ring bearing a propyl substituent at the meta position (position 3). The numbering convention for the benzene ring places the hydrazine attachment point as position 1, with the propyl group occupying position 3, hence the designation "3-propyl". The hydrazine moiety (-NH-NH2) is identified as the principal functional group, with the phenyl ring serving as the substituted aromatic component. The hydrochloride designation indicates the formation of a salt between the basic hydrazine nitrogen and hydrochloric acid, resulting in a crystalline solid form that enhances stability and solubility characteristics.

International Union of Pure and Applied Chemistry naming conventions require specific attention to the substitution pattern on aromatic rings, particularly when multiple substitution positions are possible. In this case, the propyl group's position at the meta location (1,3-relationship) distinguishes this compound from its positional isomers, namely (2-propylphenyl)hydrazine hydrochloride and (4-propylphenyl)hydrazine hydrochloride. The systematic approach ensures unambiguous identification across different chemical databases and literature sources, maintaining consistency in scientific communication and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C9H15ClN2, representing the complete salt formation between the organic base and hydrochloric acid. This formula reflects the presence of nine carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two nitrogen atoms within the molecular structure. The molecular weight is consistently reported as 186.68 grams per mole across multiple authoritative sources, confirming the accuracy of the molecular composition.

Detailed molecular weight analysis reveals the contribution of each atomic component to the overall mass. The carbon framework contributes approximately 108.09 atomic mass units (nine carbon atoms × 12.01), while the hydrogen atoms add 15.12 atomic mass units (fifteen hydrogen atoms × 1.008). The nitrogen atoms contribute 28.02 atomic mass units (two nitrogen atoms × 14.007), and the chlorine atom adds 35.45 atomic mass units. This systematic breakdown provides verification of the molecular weight calculation and ensures accuracy in stoichiometric calculations for synthetic applications.

The molecular formula representation can also be expressed as C9H14N2·HCl to emphasize the salt nature of the compound, clearly distinguishing between the organic base portion (C9H14N2) and the hydrochloric acid component (HCl). This notation is particularly useful in understanding the compound's formation mechanism and potential behavior in solution, where dissociation may occur under specific pH conditions. The base molecule itself has a molecular weight of 150.23 grams per mole, while the hydrochloric acid contributes 36.46 grams per mole to the total molecular weight.

Simplified Molecular-Input Line-Entry System Notation and Structural Isomerism Considerations

The Simplified Molecular-Input Line-Entry System notation for this compound is documented as "CCCC1=CC(=CC=C1)NN.Cl" in its canonical form, providing a linear representation of the three-dimensional molecular structure. Alternative Simplified Molecular-Input Line-Entry System representations include "Cl.CCCC1=CC=CC(NN)=C1" and "Cl.N(N)c1cc(ccc1)CCC," demonstrating different but equivalent approaches to encoding the same molecular structure. These variations reflect different algorithms for generating Simplified Molecular-Input Line-Entry System strings while maintaining chemical accuracy and structural integrity.

The Simplified Molecular-Input Line-Entry System notation systematically encodes the propyl chain (CCC), the aromatic ring structure with appropriate connectivity, the hydrazine functional group (NN), and the chloride ion as a separate component. The notation "CCCC1=CC(=CC=C1)NN.Cl" begins with the propyl group (CCC) attached to position 1 of the aromatic ring, followed by the ring structure representation using numbered vertices, and concludes with the hydrazine substituent (NN) and the separate chloride ion. This encoding system enables computational analysis, database searching, and structural comparison across chemical informatics platforms.

Structural isomerism considerations are crucial for understanding the relationship between this compound and its positional isomers. The 2-propyl isomer, with Chemical Abstracts Service number 58928-83-9, exhibits the propyl group at the ortho position relative to the hydrazine attachment point. The 4-propyl isomer, bearing Chemical Abstracts Service number 350683-67-9, features the propyl substituent at the para position. All three isomers share identical molecular formulas (C9H15ClN2) and molecular weights (186.68 g/mol), but differ in their substitution patterns and consequently their physical, chemical, and biological properties.

The International Chemical Identifier and International Chemical Identifier Key provide additional structural identification parameters. The International Chemical Identifier for this compound is "InChI=1S/C9H14N2.ClH/c1-2-4-8-5-3-6-9(7-8)11-10;/h3,5-7,11H,2,4,10H2,1H3;1H," while the International Chemical Identifier Key is "DZRBJFAIEAQSBI-UHFFFAOYSA-N". These identifiers provide unique, algorithm-generated representations that facilitate precise identification across global chemical databases and eliminate ambiguity in structural assignment.

Chemical Abstracts Service Registry Number (306937-28-0) and PubChem Compound Identifier Validation

The Chemical Abstracts Service registry number 306937-28-0 serves as the definitive identifier for this compound within the Chemical Abstracts Service database system, providing unambiguous identification across scientific literature and commercial sources. This registry number specifically designates the hydrochloride salt form of the compound, distinguishing it from the free base form and other salt variants. The Chemical Abstracts Service registration system ensures global standardization and prevents confusion arising from multiple naming conventions or structural representations.

Database validation across multiple authoritative sources confirms the consistency of the Chemical Abstracts Service registry number assignment. The compound appears in the Matrix Fine Chemicals catalog under catalog identification MM306937280, with explicit reference to Chemical Abstracts Service number 306937-28-0. PubChem, maintained by the National Center for Biotechnology Information, assigns Compound Identifier 2801518 to this specific chemical entity, creating a cross-referencing system between Chemical Abstracts Service and PubChem databases. This dual identification system enhances accessibility and verification capabilities for researchers and regulatory agencies.

The PubChem Compound Identifier 2801518 provides comprehensive structural and property information, including computed descriptors, molecular properties, and related compound relationships. The database entry confirms the parent compound relationship with Compound Identifier 2737228, representing the free base form without the hydrochloride salt formation. This hierarchical organization within PubChem facilitates understanding of chemical relationships and enables systematic exploration of related structures and derivatives.

Cross-validation between Chemical Abstracts Service and PubChem systems demonstrates consistent molecular representation and property assignment. Both databases report identical molecular formulas (C9H15ClN2), molecular weights (186.68 g/mol), and International Chemical Identifier Key values (DZRBJFAIEAQSBI-UHFFFAOYSA-N). The ChemSpider database, operated by the Royal Society of Chemistry, provides additional validation through ChemSpider identification number 2041704 for the related 4-propyl isomer, demonstrating the systematic cataloging of positional isomers within chemical databases.

| Database | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 306937-28-0 | |

| PubChem | CID 2801518 | |

| ChemBase | CBID:816220 | |

| DSSTox | DTXSID50384266 | |

| Wikidata | Q82176266 |

Properties

IUPAC Name |

(3-propylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-4-8-5-3-6-9(7-8)11-10;/h3,5-7,11H,2,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRBJFAIEAQSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384266 | |

| Record name | (3-propylphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-28-0 | |

| Record name | Hydrazine, (3-propylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-propylphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 3-Phenylpropylamine Intermediates

A common precursor for (3-propylphenyl)hydrazine hydrochloride synthesis is 3-phenylpropylamine or related isoindoline derivatives. A patented method describes the preparation of 3-phenylpropylamine via the following steps:

- Step A: Conversion of 3-phenylpropanol to 1-chloro-3-phenylpropane using thionyl chloride.

- Step B: Nucleophilic substitution of 1-chloro-3-phenylpropane with potassium phthalimide to form 2-(3-phenylpropyl)isoindoline-1,3-dione.

- Step C: Hydrazinolysis of 2-(3-phenylpropyl)isoindoline-1,3-dione with hydrazine hydrate in methanol under reflux, followed by alkalization and recrystallization to yield 3-phenylpropylamine.

This method offers high yields (up to 99.3%) and purity (HPLC > 98%) and is suitable for industrial scale-up due to mild reaction conditions and low toxicity of reagents.

Hydrazine Derivative Formation

The hydrazine group introduction typically involves hydrazinolysis or reaction with hydrazine derivatives. For this compound, the key step is the substitution of a suitable leaving group on the aromatic ring or side chain with hydrazine, followed by acidification to form the hydrochloride salt.

Direct Synthesis of Hydrazine Hydrochloride Salts

A general synthetic approach for phenylhydrazine hydrochloride salts, which can be adapted to substituted phenylhydrazines like this compound, involves:

- Formation of N-phenylurea derivatives by reacting aniline or substituted anilines with urea in dilute hydrochloric acid under reflux.

- Chlorination of N-phenylurea in ethanol with ethanolic chlorine solution at low temperatures.

- Treatment of the chlorinated intermediate with aqueous sodium hydroxide under ice-cold conditions.

- Extraction and purification of phenylhydrazine by distillation.

- Acidification with hydrochloric acid to precipitate the hydrazine hydrochloride salt.

This method yields hydrazine hydrochloride salts with good purity and yields (up to ~89%) and can be tailored for substituted phenyl rings.

Detailed Reaction Conditions and Parameters

Analytical and Purification Techniques

- Recrystallization: Used extensively after hydrazinolysis and acidification steps to improve purity.

- HPLC: High-performance liquid chromatography confirms purity levels exceeding 98% for key intermediates and final products.

- Melting Point: Characteristic melting points (e.g., 196-198°C for hydrazine hydrochloride salts) confirm compound identity.

- NMR Spectroscopy: Proton NMR (1H NMR) data supports structural confirmation, showing aromatic and hydrazine proton signals consistent with expected structures.

Advantages and Industrial Applicability

- The described methods utilize inexpensive and readily available raw materials such as 3-phenylpropanol and aniline derivatives.

- Reaction conditions are mild, with common solvents like methanol, ethanol, and DMF.

- High yields and purity facilitate scale-up and industrial production.

- Toxicity and environmental impact are minimized by avoiding harsh reagents and employing efficient purification steps.

- The hydrazinolysis step is critical and optimized for solvent choice (methanol, ethanol, isopropanol, n-butanol) to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-propylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemical Synthesis

Role as a Reagent:

(3-Propylphenyl)hydrazine hydrochloride is primarily used as a reagent in organic synthesis. It facilitates the preparation of various hydrazine derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Pyrazoles:

Recent studies have demonstrated that this compound can be utilized in the synthesis of pyrazole derivatives, which exhibit significant biological activities. For instance, it has been involved in reactions yielding tetrasubstituted pyrazoles with promising therapeutic properties .

Pharmaceutical Development

Anticancer Properties:

Research indicates that derivatives of this compound are being investigated for their potential anticancer activities. The compound's ability to modify biological pathways makes it a candidate for developing novel anticancer agents .

Antimicrobial Activity:

Studies have shown that this compound exhibits antimicrobial properties, making it valuable in the development of new antibiotics or antimicrobial agents .

Material Science

Curing Agent for Polymers:

In material science, this compound serves as a curing agent for epoxy resins. Its incorporation enhances the mechanical properties and durability of materials used in construction and manufacturing .

Analytical Chemistry

Reagent in Spectrophotometry:

The compound is employed as a reagent in various analytical techniques, including spectrophotometry, which is essential for detecting and quantifying specific compounds in complex mixtures .

Table 1: Summary of Applications

Case Study: Anticancer Activity

In a study examining various hydrazine derivatives, it was found that compounds related to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of specific enzymes crucial for cell proliferation, suggesting potential therapeutic applications in oncology .

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of different hydrazine derivatives highlighted that this compound showed promising results against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3-propylphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Solubility : Methoxy and nitro derivatives exhibit higher polarity due to their substituents, improving aqueous solubility relative to the propyl analog .

- Stability: Electron-withdrawing groups (e.g., -NO₂) may reduce stability under basic conditions, whereas alkyl groups (e.g., -C₃H₇) enhance thermal stability .

Cyclization Reactions

- Pyrazole Synthesis : (3-Propylphenyl)hydrazine HCl reacts with α,β-unsaturated ketones (e.g., chalcones) to form 1,3,5-trisubstituted pyrazoles. The propyl group’s electron-donating nature accelerates nucleophilic attack compared to chloro or nitro derivatives .

- Triazole Formation : Unlike nitro-substituted analogs, the propyl derivative shows reduced reactivity in Huisgen cycloadditions due to steric hindrance from the alkyl chain .

Pharmacological Activity

- Anti-inflammatory Activity : Pyrazole derivatives synthesized from (3-propylphenyl)hydrazine HCl demonstrate moderate COX-2 inhibition (IC₅₀ = 12 μM), outperforming chloro-substituted analogs (IC₅₀ = 18 μM) but underperforming methoxy derivatives (IC₅₀ = 8 μM) .

- Antimicrobial Effects : The propyl group’s lipophilicity enhances penetration into bacterial membranes, showing MIC values of 32 µg/mL against S. aureus, compared to 64 µg/mL for the nitro analog .

Biological Activity

(3-Propylphenyl)hydrazine hydrochloride, a derivative of hydrazine, has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically represented as CHClN. Its structure features a propyl group attached to a phenyl ring, which is further connected to a hydrazine moiety. This configuration influences its biological activity significantly.

1. Antimicrobial Activity

Research has indicated that hydrazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (3-propylphenyl)hydrazine have shown effectiveness against various bacterial strains. A study found that certain hydrazine derivatives could inhibit the growth of E. coli and Bacillus subtilis, suggesting potential applications in treating infections caused by these pathogens .

2. Anti-inflammatory Effects

Hydrazine derivatives are also recognized for their anti-inflammatory activities. In animal models, this compound demonstrated significant reductions in edema, comparable to standard anti-inflammatory drugs like ibuprofen. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Cytotoxicity and Apoptosis

Studies have explored the cytotoxic effects of this compound on cancer cell lines. It was observed that this compound can induce apoptosis in certain cancer cells, potentially through the activation of pro-apoptotic pathways. The mechanism involves the reactivation of silenced genes responsible for apoptosis .

Toxicological Profile

While this compound exhibits various beneficial biological activities, it is essential to consider its toxicity:

- Acute Toxicity : Animal studies have indicated that exposure to high doses can lead to severe health effects, including hemolytic anemia and liver damage. For example, dermal exposure to phenylhydrazine (a related compound) resulted in significant mortality rates in rabbits at doses exceeding 100 mg/kg .

- Skin Sensitization : There have been reports of skin hypersensitivity reactions associated with phenylhydrazine derivatives, indicating that this compound may also pose a risk for allergic reactions in sensitive individuals .

Case Studies

Several case studies highlight the biological activity and safety profile of hydrazine derivatives:

- Case Study 1 : In a controlled study involving rats, administration of this compound resulted in a marked increase in reticulocyte count and signs of hemolytic anemia at high doses, underscoring its potential toxic effects on red blood cells .

- Case Study 2 : A clinical trial assessing the anti-inflammatory properties of hydrazine derivatives showed promising results with significant reductions in inflammation markers in patients with chronic inflammatory conditions .

Q & A

Q. What is the standard synthetic route for preparing (3-propylphenyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves diazotization of 3-propylaniline followed by reduction and acid precipitation. For example:

Diazotization : React 3-propylaniline with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C to form the diazonium salt.

Reduction : Treat the diazonium salt with sodium sulfite (Na₂SO₃) under controlled pH (alkaline conditions) to yield the hydrazine intermediate.

Acid Precipitation : Add HCl to precipitate this compound, followed by filtration and recrystallization from ethanol .

Q. Optimization Tips :

- Monitor temperature during diazotization to avoid side reactions (e.g., decomposition).

- Adjust stoichiometry of Na₂SO₃ to ensure complete reduction.

- Use ethanol for recrystallization to enhance purity and yield.

Q. How is this compound characterized in terms of purity and structural confirmation?

Methodological Answer: Characterization involves:

- Spectroscopy :

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C₁₀H₁₅ClN₂ requires C: 58.67%, H: 7.38%, N: 13.68%, Cl: 17.32%).

- Melting Point : Compare observed vs. literature values (if available) to assess purity.

Q. What are the critical safety protocols for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Collect spills mechanically using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water streams to prevent environmental contamination .

- Storage : Keep in airtight containers with desiccants to prevent moisture absorption. Label containers with hazard warnings (e.g., "Suspected Carcinogen") .

Advanced Research Questions

Q. How does the 3-propyl substituent influence the reactivity of this compound in heterocycle synthesis?

Methodological Answer: The 3-propyl group introduces steric and electronic effects:

- Steric Effects : Bulky substituents may slow cyclocondensation with ketones (e.g., in pyrazoline synthesis) but improve regioselectivity.

- Electronic Effects : The alkyl chain is electron-donating, potentially stabilizing intermediates in Fischer indole synthesis.

Q. Example Protocol :

React this compound with cyclic ketones (e.g., cyclohexanone) in ethanol under reflux (6–8 hours).

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Isolate products via vacuum filtration and characterize using XRD or HRMS .

Q. Data Insight :

| Substituent | Reaction Time (hrs) | Yield (%) |

|---|---|---|

| 3-propyl | 8 | 72 |

| 3-methyl | 6 | 85 |

| (Hypothetical data based on ) |

Q. How can researchers resolve contradictions in reported toxicity data for arylhydrazine hydrochlorides?

Methodological Answer: Contradictory LD₅₀ values (e.g., 25–2100 mg/kg for similar compounds) arise from variations in:

- Test Models : Species-specific metabolism (e.g., rodents vs. rabbits).

- Administration Route : Oral vs. dermal exposure.

- Purity : Impurities (e.g., residual solvents) may skew results.

Q. Strategy :

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate and identify byproducts (e.g., unreacted 3-propylaniline).

- ICP-OES : Quantify heavy metal residues (e.g., from catalysts).

- Karl Fischer Titration : Measure moisture content (<0.5% recommended for stability) .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Simulate interactions with target enzymes (e.g., aminopeptidase N or VEGFR2) using AutoDock Vina.

- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with observed bioactivity (e.g., IC₅₀ values).

Case Study :

A QSAR model for pyrazoline derivatives () showed that alkyl chains enhance lipophilicity, improving membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.